molecular formula C11H12N2O4 B1215665 3,5-Diacetamidobenzoic acid CAS No. 7743-39-7

3,5-Diacetamidobenzoic acid

Cat. No.: B1215665
CAS No.: 7743-39-7
M. Wt: 236.22 g/mol
InChI Key: GEDTXYBZWNEYAB-UHFFFAOYSA-N
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Description

3,5-Diacetamidobenzoic acid is an organic compound with the molecular formula C11H12N2O4 It is characterized by the presence of two acetamido groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diacetamidobenzoic acid typically involves the acetylation of 3,5-diaminobenzoic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the acetamido groups.

    Reduction: The compound can be reduced to form 3,5-diaminobenzoic acid by removing the acetamido groups.

    Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 3,5-diaminobenzoic acid.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3,5-Diacetamidobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and diagnostic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-diacetamidobenzoic acid involves its interaction with specific molecular targets. The acetamido groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

    3,5-Diaminobenzoic acid: This compound is a precursor to 3,5-diacetamidobenzoic acid and shares similar structural features.

    Diatrizoate: An iodinated derivative used as a contrast agent in medical imaging.

    4-Acetamidobenzoic acid: Another acetamido-substituted benzoic acid with different substitution patterns.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual acetamido groups provide unique reactivity and interaction potential compared to other similar compounds.

Properties

IUPAC Name

3,5-diacetamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-6(14)12-9-3-8(11(16)17)4-10(5-9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDTXYBZWNEYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67070-21-7 (mono-hydrochloride salt)
Record name 3,5-Diacetamidobenzoic acid
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DSSTOX Substance ID

DTXSID2064789
Record name Benzoic acid, 3,5-bis(acetylamino)-
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Molecular Weight

236.22 g/mol
Source PubChem
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CAS No.

7743-39-7
Record name 3,5-Bis(acetylamino)benzoic acid
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Record name 3,5-Diacetamidobenzoic acid
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Record name Benzoic acid, 3,5-bis(acetylamino)-
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Record name Benzoic acid, 3,5-bis(acetylamino)-
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Record name 3,5-bis(acetylamino)benzoic acid
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Record name 3,5-DIACETAMIDOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3,5-diacetamidobenzoic acid relevant in environmental science?

A: this compound is the primary product of diatrizoate deiodination. Diatrizoate, a common iodinated X-ray contrast media (ICM), is frequently detected in municipal wastewater due to its resistance to traditional biological wastewater treatment methods [, , ]. The presence of ICMs in water resources is an emerging concern. Understanding the formation and properties of this compound is crucial for developing effective removal strategies for diatrizoate and mitigating its environmental impact.

Q2: How can this compound be produced from diatrizoate?

A: Research has demonstrated that electrochemical reduction, particularly using a system with palladium nanoparticles, can effectively remove diatrizoate from water []. This process leads to the complete deiodination of diatrizoate, resulting in the formation of this compound []. This method offers a potential solution for treating hospital wastewater, a major source of diatrizoate contamination.

Q3: Is this compound more readily biodegradable than diatrizoate?

A: Yes, studies indicate that this compound exhibits improved biodegradability compared to its parent compound, diatrizoate [, ]. While electrochemical oxidation effectively degrades both compounds, this compound shows a higher mineralization rate []. Furthermore, research coupling electrochemical processes with biological treatments demonstrated a significant increase in the mineralization yield of diatrizoate after its electrochemical reduction to this compound []. This suggests that deiodination through methods like electrochemical reduction can be a crucial step in enhancing the biodegradability of ICMs in wastewater treatment.

Q4: What analytical techniques are used to study diatrizoate and its degradation products?

A: Several analytical methods are employed to analyze diatrizoate and its degradation products, including this compound. High-performance liquid chromatography (HPLC) is commonly used for the separation and quantification of diatrizoate and its degradation products []. Additionally, electrochemical methods, such as cyclic voltammetry, are employed to study the electrochemical behavior of these compounds and monitor the efficiency of electrochemical degradation processes []. These techniques are crucial for understanding the fate of diatrizoate and its degradation products in the environment and developing efficient remediation strategies.

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